4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol
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Overview
Description
4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group, a dimethylaminoethyl group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol typically involves a multi-step process. One common method involves the reaction of benzyl chloride with 2-(dimethylamino)ethylamine to form the intermediate benzyl-[2-(dimethylamino)ethyl]amine. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminoethyl group can interact with receptors and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
2,4,6-Tris[(dimethylamino)methyl]phenol: Used in the production of epoxy resins and as a curing agent.
Uniqueness
4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19(2)12-13-20(14-16-6-4-3-5-7-16)15-17-8-10-18(21)11-9-17/h3-11,21H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBLNEGZHGAXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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